REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[CH2:12]([O:14][CH:15]([O:18][CH2:19][CH3:20])[CH2:16]Cl)[CH3:13].C(=O)([O-])[O-].[K+].[K+].[I-].[Na+]>CN(C)C=O>[CH2:12]([O:14][CH:15]([O:18][CH2:19][CH3:20])[CH2:16][O:8][C:5]1[CH:6]=[CH:7][C:2]([CH3:1])=[C:3]([N+:9]([O-:11])=[O:10])[CH:4]=1)[CH3:13] |f:2.3.4,5.6|
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Name
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|
Quantity
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15.3 g
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Type
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reactant
|
Smiles
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CC1=C(C=C(C=C1)O)[N+](=O)[O-]
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Name
|
|
Quantity
|
16.8 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCl)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
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[I-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
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CN(C=O)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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under reflux for 12 hours
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Duration
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12 h
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Type
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FILTRATION
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Details
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The whole is subsequently filtered with suction
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Type
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WASH
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Details
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the residue is washed with dimethylformamide
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Type
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CONCENTRATION
|
Details
|
the solution is concentrated by evaporation in vacuo
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Type
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DISTILLATION
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Details
|
Chromatography of the residue over silica gel (methylene chloride) and subsequent distillation of the pure fractions (105°-110°/6.10-2 torr)
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(COC1=CC(=C(C=C1)C)[N+](=O)[O-])OCC
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |